molecular formula C16H15ClN2O3S B6084755 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide

2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide

Cat. No. B6084755
M. Wt: 350.8 g/mol
InChI Key: MZISPYIPGXKUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide involves the inhibition of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death, particularly in cancer cells that have defects in DNA repair pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide include the inhibition of PARP, which leads to the accumulation of DNA damage and cell death. This compound has also been found to have neuroprotective effects, which may be due to its ability to inhibit PARP and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide in lab experiments is its specificity for PARP inhibition. This compound has been found to be more selective for PARP than other PARP inhibitors, which may reduce off-target effects. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for the study of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide. One area of research is in the development of new drugs for the treatment of cancer and neurological disorders. Another area of research is in the exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been achieved using different methods. One such method involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline in the presence of a base and a catalyst. This reaction results in the formation of 2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide.

Scientific Research Applications

2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Another area of research is in the development of new drugs for the treatment of neurological disorders. This compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-15-6-5-13(9-14(15)16(18)20)23(21,22)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZISPYIPGXKUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.